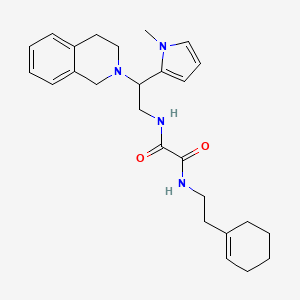

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid, also known as IBT, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). IBT has been extensively studied for its potential therapeutic applications in various scientific fields.

科学的研究の応用

Supramolecular Hydrogels Formation

The formation of supramolecular hydrogels with controlled microstructures and stability has been studied through molecular assembling in a two-component system. In research by Wu et al. (2007), isomeric building units related to 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid, specifically 4-oxo-4-(2-pyridinylamino) butanoic acid (G1) and 4-oxo-4-(3-pyridinylamino) butanoic acid (G2), were shown to form fiber- and tree-like crystals in aqueous solutions, respectively. The study demonstrated the ability to control the gel structure and stability through the manipulation of G1/G2 ratios, suggesting potential applications in various fields due to the simple gelator structures and the controllability of gel properties (Wu et al., 2007).

Combustion Model for Butanol Isomers

A comprehensive chemical kinetic combustion model for the four butanol isomers was developed to understand the combustion chemistry of linear and branched alcohols, including isobutanol, a structural isomer of the traditional “bio-butanol” fuel. This model elaborates on the unique oxidation features of linear and branched alcohols, which is crucial for their application as bio-derived alternatives or blending agents for conventional petroleum-derived fuels (Sarathy et al., 2012).

Assembling and Releasing Performance of Hydrogels

In the context of drug delivery systems, the assembling and releasing performance of supramolecular hydrogels formed from simple drug molecules as the hydrogelator was investigated. A study by Wang et al. (2007) explored the use of 4-oxo-4-(2-pyridinylamino) butanoic acid (AP) as a hydrogelator, demonstrating that AP molecules can assemble into fibrous aggregates in water, driven by hydrogen bonds and π–π stacking interaction. This property indicates potential for controlled drug release applications, where the speed of drug release can be modulated by the backbone structure of the hydrogel (Wang et al., 2007).

Optical Gating of Synthetic Ion Channels

Research on the optical gating of synthetic ion channels using 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group has shown promise for the development of nanofluidic devices. Ali et al. (2012) demonstrated that the photolabile hydrophobic molecules could be removed by irradiation, leading to hydrophilic groups that enable UV-light-triggered permselective transport of ionic species. This finding suggests applications in controlled release, sensing, and information processing (Ali et al., 2012).

特性

IUPAC Name |

4-(4-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)9-16-13(15(19)20)8-14(18)17-12-6-4-11(3)5-7-12/h4-7,10,13,16H,8-9H2,1-3H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFIOQQPALBEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)

![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)

![2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2712255.png)

![10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2712258.png)

![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)

![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)

![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)